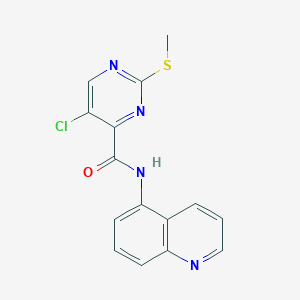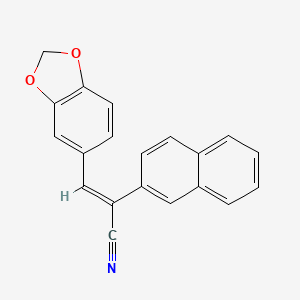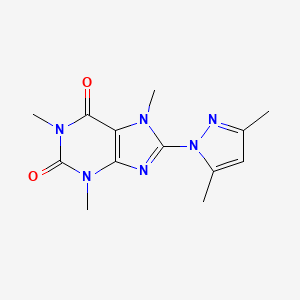![molecular formula C17H16ClN3O2 B5407168 N-(3-chlorophenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5407168.png)
N-(3-chlorophenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CI-994 and is a histone deacetylase inhibitor (HDAC inhibitor) that has been extensively studied for its potential in cancer treatment.
作用机制
The mechanism of action of CI-994 involves the inhibition of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDAC enzymes, CI-994 can cause an increase in histone acetylation, which can lead to changes in gene expression that inhibit cancer cell growth.
Biochemical and Physiological Effects:
CI-994 has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, CI-994 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can prevent the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the advantages of using CI-994 in lab experiments is its specificity for HDAC enzymes. The compound has been shown to selectively inhibit HDAC enzymes, which can reduce the risk of off-target effects. However, one of the limitations of using CI-994 in lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells in culture.
未来方向
There are a number of future directions for research on CI-994. One area of research is the development of more potent and selective HDAC inhibitors. Additionally, research is needed to determine the optimal dosing and administration of CI-994 for cancer treatment. Finally, research is needed to determine the potential applications of CI-994 in other areas, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
CI-994 is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. The compound works by inhibiting HDAC enzymes, which can lead to changes in gene expression that inhibit cancer cell growth. While there are limitations to using CI-994 in lab experiments, the compound has shown promise in preclinical studies and warrants further research.
合成方法
The synthesis of CI-994 involves the reaction of 3-chloroaniline with 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl isocyanate. The reaction results in the formation of the urea derivative, which is then purified to obtain the final product. The synthesis of CI-994 is a complex process that requires specialized knowledge and equipment.
科学研究应用
CI-994 has been extensively studied for its potential applications in cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. HDAC inhibitors like CI-994 work by inhibiting the activity of HDAC enzymes, which play a crucial role in the regulation of gene expression. By inhibiting HDAC enzymes, CI-994 can cause changes in gene expression that lead to the inhibition of cancer cell growth.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(3-oxo-1H-isoindol-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-13-5-3-6-14(10-13)20-17(23)19-8-9-21-11-12-4-1-2-7-15(12)16(21)22/h1-7,10H,8-9,11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLYRYIDMPRKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxy-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5407096.png)
![6-[(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B5407097.png)
![ethyl 2-[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5407102.png)
![5-[(2-pyridin-3-yl-1H-imidazol-1-yl)methyl]-2,1,3-benzothiadiazole](/img/structure/B5407105.png)
![methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5407113.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}acetamide](/img/structure/B5407118.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(2-methoxy-2-methylpropanoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5407126.png)
![8-(5-phenoxy-2-furoyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5407143.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5407178.png)

![5-[(3-acetylphenoxy)methyl]-N-(2-hydroxyethyl)-N-methylisoxazole-3-carboxamide](/img/structure/B5407192.png)
![6-(2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5407197.png)
